5-(4-Chlorophenyl)isoxazole

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Researchers developing dopamine transporter (DAT) ligands face a critical challenge: constitutional isomerism between 5-aryl and 3-aryl isoxazoles produces opposing pharmacology-the wrong regioisomer converts a non-addictive profile into cocaine-like reinforcing effects. • This 5-(4-chlorophenyl)isoxazole scaffold enables RTI-371: lacks locomotor stimulant effects and does not support self-administration, unlike its 3-aryl constitutional isomer. • Validated 44% synthetic yield under Sc(OTf)₃ catalysis; narrow mp 84-90°C QC window ensures batch consistency. • ≥97% HPLC purity, white crystalline solid, stored at 0-8°C for reliable supply.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 7064-32-6
Cat. No. B1635400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)isoxazole
CAS7064-32-6
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)Cl
InChIInChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
InChIKeyDLWSAUPFARYKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)isoxazole (CAS 7064-32-6): Baseline Overview for Procurement Decisions


5-(4-Chlorophenyl)isoxazole (CAS 7064-32-6) is a 5-arylisoxazole heterocycle with the molecular formula C9H6ClNO and a molecular weight of 179.60 g/mol . Its structure consists of an isoxazole ring substituted at the 5-position with a 4-chlorophenyl group, with a calculated log P of 2.666 indicating moderate lipophilicity [1]. This compound serves primarily as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, anti-inflammatory agents, and antimicrobial compounds [2]. The compound is commercially available at ≥97% purity (HPLC) as a white crystalline solid with a melting point range of 84–90°C and recommended storage at 0–8°C .

Why Generic Substitution Fails for 5-(4-Chlorophenyl)isoxazole: The Procurement Case for Chemical Specificity


Isoxazole derivatives exhibit pronounced structure-activity relationships (SAR) where even minor changes in substitution pattern dramatically alter both synthetic utility and biological performance. For 5-(4-Chlorophenyl)isoxazole, the specific regioisomer (5-aryl substitution versus 3-aryl substitution) dictates synthetic accessibility, with the 5-isomer being produced via distinct cycloaddition pathways yielding different product distributions . In biological systems, the 4-chlorophenyl moiety at C-5 confers unique physicochemical properties—calculated log P of 2.666 versus alternative substitution patterns—that influence membrane permeability and target engagement [1]. Crucially, in dopamine receptor ligand development, constitutional isomerism between 5-(4-chlorophenyl) and 3-(4-chlorophenyl) isoxazole derivatives produces compounds with opposing behavioral pharmacology: RTI-371 (bearing the 5-(4-chlorophenyl)isoxazole moiety) fails to produce locomotor stimulation and does not support self-administration, whereas its constitutional isomer RTI-336 maintains cocaine-like reinforcing effects [2]. This establishes that generic isoxazole substitution cannot be performed without risking complete loss of desired functional outcomes.

5-(4-Chlorophenyl)isoxazole: Product-Specific Quantitative Evidence for Informed Procurement


Regioselective Synthesis Yield Comparison: 5-Aryl vs. 3-Aryl Isoxazole Formation

In the one-pot synthesis of isoxazole derivatives from propargyl alcohol derivatives, the 5-(4-chlorophenyl)isoxazole regioisomer is obtained in 44% yield, which is slightly higher than the 3-(4-chlorophenyl)isoxazole regioisomer obtained at 42% yield under identical reaction conditions . The combined yield of both regioisomers is 86%, demonstrating that the 5-aryl product is the marginally favored product in this cycloaddition pathway. This regioisomeric outcome is a function of the specific reaction conditions employing N-chlorosuccinimide, hydroxylamine hydrochloride, and scandium triflate in 1,4-dioxane at 101°C for 5 hours .

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Melting Point and Purity Specifications: Batch-to-Batch Quality Control Baseline

5-(4-Chlorophenyl)isoxazole exhibits a well-characterized melting point range of 84–90°C for material of ≥97% purity (HPLC) . Literature reports confirm a melting point of 85–87°C for pure samples synthesized via aqueous media methods, with the cited literature value being 84–85°C [1]. This narrow and reproducible melting point range serves as a critical quality control parameter distinguishing this specific compound from closely related isoxazole derivatives. For comparison, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (CAS 14723-58-1) and other functionalized derivatives exhibit markedly different melting behavior, making melting point a reliable first-pass identity verification.

Analytical Chemistry Quality Control Material Characterization

Solubility Profile: Lipophilicity-Driven Handling and Formulation Considerations

5-(4-Chlorophenyl)isoxazole exhibits very low aqueous solubility of approximately 0.4 g/L at 25°C (calculated value) [1]. Its calculated log P value is 2.666 [2]. This solubility profile is consistent with its calculated density of 1.258±0.06 g/cm³ and boiling point of 504.4°C at 760 mmHg [1]. For context, a closely related derivative, 3-hydroxy-5-(4-chlorophenyl)isoxazole, shows parent compound solubility of 0.8 mg/mL (0.8 g/L) before prodrug modification, but upon phosphate prodrug formulation, solubility increases to 23 mg/mL . This comparison demonstrates that the unsubstituted 5-(4-chlorophenyl)isoxazole (0.4 g/L) occupies a distinct solubility class relative to both its hydroxylated analog and prodrug formulations.

Preformulation Physicochemical Characterization Drug Discovery

CNS Pharmacological Differentiation: Atypical Behavioral Profile vs. Structural Isomers

In direct comparative pharmacological studies, the cocaine analog RTI-371, which incorporates the 5-(4-chlorophenyl)isoxazole moiety, exhibits an atypical behavioral profile distinctly different from its constitutional isomer RTI-336 (which contains the 3-(4-chlorophenyl)isoxazole moiety). In mouse locomotor activity assays, RTI-371 produced no significant increases in locomotion, whereas RTI-336 and cocaine both stimulated locomotion [1]. In drug discrimination studies, RTI-371 incompletely substituted for cocaine (~60% maximum at 5 minutes or 1 hour post-injection), while RTI-336 completely substituted [1]. Most critically, RTI-371 was not self-administered, and its pretreatment dose-dependently decreased maximal cocaine self-administration, whereas RTI-336 pretreatment left-shifted the cocaine self-administration dose-effect curve [1]. Both compounds displaced [³H]WIN35,428 binding to striatal dopamine transporters with Ki values in the low nanomolar range [1], indicating that the divergent behavioral outcomes arise from the isoxazole regioisomerism rather than transporter affinity differences.

Behavioral Pharmacology Dopamine Transporter CNS Drug Discovery

D4 Dopamine Receptor Selectivity: Potent Scaffold for Selective Antagonist Development

The 5-(4-chlorophenyl)isoxazole core serves as a privileged scaffold for developing highly selective dopamine D4 receptor antagonists. The compound 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole (L-741,742) demonstrates a Ki value of 3.5 nM at cloned human D4 receptors [1]. This represents exceptional selectivity compared to its affinity at human D2 receptors (Ki > 1700 nM) and D3 receptors (Ki = 770 nM) [2]. For comparison, a structurally related pyrazole analog, 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, shows moderate D4 affinity (Ki = 61 nM) but only 4-fold selectivity over D2 receptors [3]. The isoxazole scaffold thus provides a >485-fold selectivity window for D4 over D2, which is critical for minimizing off-target dopaminergic effects in therapeutic development.

Dopamine Receptors Medicinal Chemistry CNS Therapeutics

Antitubercular Activity: 4-Chlorophenyl Substituent SAR Advantage

In a series of urea and thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters evaluated for antitubercular activity, the 4-chlorophenyl congener demonstrated an MIC of 1 μg/mL against drug-susceptible Mycobacterium tuberculosis H37Rv [1]. This activity was intermediate between the 3,4-dichlorophenyl derivative (MIC = 0.25 μg/mL, most potent) and unsubstituted or differently substituted phenyl analogs (MIC values higher than 1 μg/mL) [1]. Importantly, cell viability testing against Vero cells deemed these compounds devoid of significant toxicity, establishing a favorable selectivity window [1]. This positions the 5-(4-chlorophenyl)isoxazole building block as a validated starting point for developing anti-TB agents with balanced potency and safety.

Antitubercular Agents Antimicrobial Resistance Structure-Activity Relationships

5-(4-Chlorophenyl)isoxazole: Validated Research and Industrial Application Scenarios


Development of Atypical Dopamine Transporter Ligands with Reduced Abuse Liability

The 5-(4-chlorophenyl)isoxazole scaffold is uniquely suited for synthesizing phenyltropane analogs with atypical behavioral pharmacology. As demonstrated by RTI-371, compounds incorporating this moiety lack locomotor stimulant effects and do not support self-administration, while maintaining nanomolar DAT binding affinity [1]. This divergent profile from constitutional isomers like RTI-336 makes this scaffold the preferred starting material for developing medications for cocaine use disorder or other stimulant addictions, where reducing abuse liability is a primary therapeutic goal [1].

Synthesis of Highly Selective Dopamine D4 Receptor Antagonists

The 5-(4-chlorophenyl)isoxazole core enables the synthesis of compounds with exceptional D4 receptor selectivity. The prototypical compound L-741,742 achieves a D4 Ki of 3.5 nM with >485-fold selectivity over D2 receptors [2]. This selectivity profile is critical for developing pharmacological tools to probe D4 receptor function and for potential therapeutics targeting D4-associated conditions (attention-deficit disorders, schizophrenia) while minimizing D2-mediated side effects such as extrapyramidal symptoms [3].

Antitubercular Lead Optimization and SAR Exploration

The 4-chlorophenyl isoxazole building block is validated for synthesizing anti-TB agents with defined SAR. Derivatives of 5-phenyl-3-isoxazolecarboxylic acid bearing the 4-chlorophenyl substitution demonstrate an MIC of 1 μg/mL against M. tuberculosis H37Rv with favorable cytotoxicity profiles [4]. This provides a well-characterized starting point for lead optimization campaigns aiming to improve potency (e.g., toward the 0.25 μg/mL benchmark set by the 3,4-dichlorophenyl analog) while maintaining the favorable selectivity window [4].

Chemical Process Development and Regioselective Synthesis Optimization

The documented 44% yield for 5-(4-chlorophenyl)isoxazole versus 42% for the 3-aryl regioisomer under Sc(OTf)3-catalyzed conditions provides a quantifiable benchmark for process optimization. This differential (combined 86% total yield) enables process chemists to evaluate alternative catalysts, solvents, and reaction conditions with a clear baseline for productivity improvements. The narrow melting point range (84–90°C) and well-characterized solubility profile (0.4 g/L aqueous, log P 2.666) further support robust process development and quality control .

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